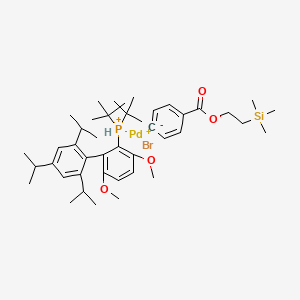

T-Bubrettphos PD

Beschreibung

BenchChem offers high-quality T-Bubrettphos PD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T-Bubrettphos PD including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H67BrO4PPdSi+ |

|---|---|

Molekulargewicht |

893.4 g/mol |

IUPAC-Name |

bromopalladium(1+);ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;2-trimethylsilylethyl benzoate |

InChI |

InChI=1S/C31H49O2P.C12H17O2Si.BrH.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15-21H,1-14H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2 |

InChI-Schlüssel |

XMCHCXYHRSEQIT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C[Si](C)(C)CCOC(=O)C1=CC=[C-]C=C1.Br[Pd+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Lynchpin of Modern Catalysis: A Technical Guide to the Synthesis and Characterization of T-Bubrettphos Pd G3 Precatalyst

Foreword: The Evolution of a Catalyst

In the landscape of modern synthetic chemistry, the quest for efficient, robust, and versatile catalytic systems is perpetual. The development of palladium precatalysts by the Buchwald group has marked a significant leap forward, particularly in the realm of cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical exploration of a third-generation (G3) Buchwald precatalyst, [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, commonly known as T-Bubrettphos Pd G3.

This precatalyst stands out for its exceptional stability to air and moisture, high solubility in common organic solvents, and its ability to efficiently generate the active monoligated Pd(0) species under mild conditions.[1] These attributes address many of the practical challenges associated with earlier generations of catalysts, offering chemists greater control, reproducibility, and broader substrate scope in their synthetic endeavors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and underlying principles of this pivotal catalytic tool.

The Architectural Logic of a G3 Precatalyst: Why T-Bubrettphos Excels

The efficacy of the T-Bubrettphos Pd G3 precatalyst is not accidental; it is the result of rational design, where each component of its molecular architecture is tailored for optimal performance.

-

The Ligand: T-Bubrettphos, a Bulky Electron-Rich Phosphine: The heart of the precatalyst is the di-tert-butylphosphino biaryl ligand, T-Bubrettphos. The bulky tert-butyl groups on the phosphorus atom and the triisopropylphenyl group create a sterically demanding environment around the palladium center. This steric hindrance is crucial for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step in cross-coupling reactions. Furthermore, the electron-rich nature of the phosphine enhances the electron density on the palladium, facilitating the oxidative addition of even challenging substrates like aryl chlorides.

-

The Palladacycle: A Stable and Readily Activated Core: The palladium(II) center is part of a stable palladacycle, formed by the coordination of the 2-aminobiphenyl moiety through both a carbon and a nitrogen atom. This chelation imparts significant stability to the precatalyst, rendering it tolerant to air and moisture.[2]

-

The Methanesulfonate Counterion: Enhancing Solubility and Lability: A key innovation in the G3 series of precatalysts is the replacement of the chloride counterion with a more labile methanesulfonate (mesylate) group.[3] This modification enhances the solubility of the precatalyst in a wider range of organic solvents and facilitates the dissociation of the anion, a crucial step in the activation of the catalyst.

Synthesis of T-Bubrettphos Pd G3: A Step-by-Step Protocol

The synthesis of T-Bubrettphos Pd G3 is a reproducible three-step process that can be performed on a multi-gram scale. This protocol is adapted from established procedures for the synthesis of analogous Buchwald G3 precatalysts.[2][4]

Step 1: Synthesis of 2-Aminobiphenyl Methanesulfonate Salt

The initial step involves the formation of the methanesulfonate salt of 2-aminobiphenyl. This is a straightforward acid-base reaction.

-

Procedure:

-

To a solution of 2-aminobiphenyl in a suitable solvent such as toluene or dichloromethane, slowly add one equivalent of methanesulfonic acid at room temperature with stirring.

-

The salt typically precipitates out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

-

The resulting solid is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

-

Step 2: Synthesis of the Dimeric (μ-OMs) Palladacycle Intermediate

The second step involves the formation of a dimeric palladium complex, which serves as a common intermediate for the synthesis of various G3 precatalysts.

-

Procedure:

-

The 2-aminobiphenyl methanesulfonate salt is suspended in a solvent like toluene.

-

Palladium(II) acetate is added to the suspension.

-

The mixture is heated (typically around 50-60 °C) with vigorous stirring. The reaction progress is visually indicated by a color change from a deep red or orange to a tan or light yellow slurry.[4]

-

After the reaction is complete, the solid dimeric palladacycle is collected by filtration, washed with the reaction solvent and a non-polar solvent, and dried under vacuum. This intermediate is stable and can be stored for future use.[2]

-

Step 3: Formation of the T-Bubrettphos Pd G3 Precatalyst

The final step is the reaction of the dimeric palladacycle with the T-Bubrettphos ligand to yield the desired precatalyst.

-

Procedure:

-

The dimeric (μ-OMs) palladacycle is suspended in an anhydrous, degassed solvent such as dichloromethane or THF under an inert atmosphere (e.g., argon or nitrogen).[5]

-

A solution of the T-Bubrettphos ligand (2 equivalents per dimer) in the same solvent is added to the suspension.

-

The reaction mixture is stirred at room temperature. The reaction is typically complete within a few hours, and the progress can be monitored by the dissolution of the starting materials and a change in the color of the solution.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent like pentane or diethyl ether to remove any unreacted ligand.

-

The solid T-Bubrettphos Pd G3 precatalyst is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

-

Sources

- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Catalytic Excellence: A Technical Guide to the Activation of t-BuBrettPhos Pd G3 Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Palladium Precatalysts

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The development of increasingly sophisticated palladium precatalysts has been a pivotal driver of innovation, enabling chemists to forge C-N, C-O, and C-C bonds with unprecedented efficiency and scope. Among these, the third-generation (G3) Buchwald precatalysts have emerged as a gold standard, offering remarkable air and moisture stability, which simplifies reaction setup and enhances reproducibility.[1] This guide delves into the core of one of the most powerful members of this class: the t-BuBrettPhos Pd G3 catalyst.

The t-BuBrettPhos Pd G3 precatalyst is lauded for its ability to facilitate challenging cross-coupling reactions, often with lower catalyst loadings and shorter reaction times compared to its predecessors.[2][3] Its efficacy stems from the unique structural features of the t-BuBrettPhos ligand – a bulky and electron-rich biaryl phosphine that orchestrates the delicate dance of catalytic activation and turnover.[4] Understanding the precise mechanism of activation is not merely an academic exercise; it is the key to unlocking the full potential of this catalyst system, enabling rational optimization of reaction conditions and troubleshooting of challenging transformations. This guide will provide an in-depth exploration of the activation pathway, the critical role of the ligand, and practical, field-proven protocols for its application.

The Activation Pathway: From Stable Precatalyst to Active Pd(0) Species

The journey from the stable, off-the-shelf t-BuBrettPhos Pd G3 precatalyst to the catalytically active monoligated Pd(0) species is a rapid and efficient process that occurs in situ under typical reaction conditions.[5] This transformation is the cornerstone of the precatalyst's utility, ensuring a reliable and reproducible initiation of the catalytic cycle. The activation mechanism can be dissected into a sequence of key steps:

-

Dissociation of the Methanesulfonate Anion: The activation cascade commences with the dissociation of the methanesulfonate (OMs) anion from the palladium(II) center. This initial step is facilitated by the solvent and the presence of a base.[6]

-

Base-Mediated Deprotonation and Formation of a Pd-Amido Complex: A crucial step in the activation of G3 precatalysts involves the deprotonation of the secondary amine on the 2-aminobiphenyl scaffold by a base. This intramolecular deprotonation leads to the formation of a palladium-amido complex. The choice of base is critical and can influence the rate of activation. While strong bases like sodium tert-butoxide are commonly employed, weaker bases such as carbonates can also be effective, particularly at elevated temperatures.[7]

-

Reductive Elimination to Generate the Active Catalyst: The palladium-amido intermediate rapidly undergoes C-N reductive elimination.[8] This concerted step is the final stage of activation, yielding the highly reactive, monoligated L-Pd(0) species (where L = t-BuBrettPhos), a methanesulfonate salt, and a carbazole byproduct. The formation of the carbazole byproduct is a characteristic feature of G3 precatalyst activation. While generally innocuous, in some instances, it has been suggested that carbazole can act as an inhibitory ligand, though this is not a common issue with the highly active t-BuBrettPhos system.

The bulky and electron-donating nature of the t-BuBrettPhos ligand plays a critical role in promoting this efficient activation sequence. The steric hindrance imposed by the tert-butyl and isopropyl groups facilitates the dissociation of the methanesulfonate anion and promotes the subsequent reductive elimination.[9][10] Furthermore, the electron-rich character of the phosphine ligand stabilizes the resulting electron-deficient Pd(0) center, preventing catalyst decomposition and promoting its entry into the catalytic cycle.

The Architect of Reactivity: The Role of the t-BuBrettPhos Ligand

The remarkable performance of the t-BuBrettPhos Pd G3 catalyst is intrinsically linked to the sophisticated design of its phosphine ligand. The interplay of steric bulk and electronic properties governs not only the activation process but also each elementary step of the subsequent catalytic cycle.

Steric Influence: The significant steric hindrance imparted by the di-tert-butylphosphino group and the triisopropylphenyl moiety creates a well-defined coordination sphere around the palladium center.[9] This bulkiness promotes the formation of monoligated Pd(0) species, which are widely considered to be the most active catalysts in many cross-coupling reactions.[5] A DFT study comparing BrettPhos and RuPhos highlighted that significant steric hindrance around the palladium atom can influence the rate-limiting step of the catalytic cycle.[4][8] For highly hindered ligands like t-BuBrettPhos, this steric pressure can accelerate the final reductive elimination step, leading to faster product formation and higher turnover numbers.

Electronic Effects: The t-BuBrettPhos ligand is highly electron-donating due to the presence of the electron-rich methoxy groups on one of the phenyl rings and the alkyl substituents on the phosphine atom. This electron-rich nature enhances the rate of oxidative addition of aryl halides to the Pd(0) center, which is often the rate-determining step in the catalytic cycle.[4] The increased electron density on the palladium also stabilizes the resulting Pd(II) intermediate, preventing decomposition pathways and contributing to the overall robustness of the catalyst.

The synergistic combination of these steric and electronic features makes t-BuBrettPhos Pd G3 a highly versatile and efficient catalyst for a broad range of transformations, including the challenging coupling of sterically demanding substrates and unactivated aryl chlorides.[11]

Field-Proven Methodology: Experimental Protocol for C-O Cross-Coupling

The following protocol provides a detailed, step-by-step methodology for a typical C-O cross-coupling reaction using the t-BuBrettPhos Pd G3 precatalyst. This protocol is adapted from a published procedure and serves as a robust starting point for a variety of (hetero)aryl bromides and fluorinated alcohols.[8]

Reaction Setup and Execution:

-

Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and t-BuBrettPhos Pd G3 (0.02 equiv, 2 mol%).

-

Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with a stream of inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the active Pd(0) species.

-

Solvent and Nucleophile Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the aryl halide) via syringe. Subsequently, add the fluorinated alcohol (1.5 equiv) via syringe.

-

Reaction Conditions: Place the sealed vial in a preheated oil bath or heating block set to 110 °C. Stir the reaction mixture vigorously for the specified time (typically 1-4 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. The filtrate can then be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The active L-Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would lead to catalyst deactivation. Maintaining an inert atmosphere is therefore critical for achieving high yields and catalyst turnover.

-

Anhydrous and Degassed Solvent: Water and dissolved oxygen can interfere with the catalytic cycle. Using an anhydrous and degassed solvent minimizes these side reactions.

-

Base Selection: Cesium carbonate is a moderately strong, non-nucleophilic base that is effective in promoting the C-O coupling without causing decomposition of sensitive substrates.[8] For other transformations, stronger bases like sodium tert-butoxide may be necessary.

-

Catalyst Loading: The high activity of t-BuBrettPhos Pd G3 allows for low catalyst loadings (typically 1-2 mol%), which is economically and environmentally advantageous.

Performance and Scope: A Comparative Overview

The advantages of t-BuBrettPhos Pd G3 become particularly evident when its performance is compared to other catalyst systems in challenging cross-coupling reactions. The following table summarizes representative data, highlighting the superior efficiency of the t-BuBrettPhos-based catalyst.

| Catalyst System | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| t-BuBrettPhos Pd G3 | 4-Bromotoluene | 2,2,2-Trifluoroethanol | Cs₂CO₃ | Toluene | 110 | 1 | 95 | [8] |

| BrettPhos / Pd₂(dba)₃ | 4-Bromotoluene | 2,2,2-Trifluoroethanol | Cs₂CO₃ | Toluene | 110 | 1 | 0 | [8] |

| XPhos / Pd₂(dba)₃ | 4-Bromotoluene | 2,2,2-Trifluoroethanol | Cs₂CO₃ | Toluene | 110 | 1 | 0 | [8] |

| t-BuBrettPhos Pd G3 | 1-Bromo-4-methoxybenzene | Aniline | NaOtBu | Toluene | 100 | 2 | 98 | [12] |

| RuPhos Pd G2 | 1-Bromo-4-methoxybenzene | Aniline | NaOtBu | Toluene | 100 | 18 | 95 | [12] |

As the data illustrates, the t-BuBrettPhos Pd G3 precatalyst enables rapid and high-yielding conversions where other established catalyst systems fail to provide any product under identical conditions.[8] This underscores the critical role of the ligand in facilitating these challenging transformations.

Conclusion: A Versatile Tool for Modern Synthesis

The t-BuBrettPhos Pd G3 catalyst represents a pinnacle in the development of palladium precatalysts for cross-coupling reactions. Its robust nature, coupled with a highly efficient and well-defined activation mechanism, provides chemists with a reliable and versatile tool to tackle a wide array of synthetic challenges. The unique steric and electronic properties of the t-BuBrettPhos ligand are central to its exceptional performance, enabling lower catalyst loadings, shorter reaction times, and a broad substrate scope. By understanding the intricacies of its activation and the principles that govern its reactivity, researchers can confidently employ this powerful catalyst to accelerate discovery and innovation in drug development and materials science.

References

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020. [Link]

-

Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

-

ResearchGate. Activation of the Buchwald Pd−G3 precatalyst. [Link]

-

Johnson Matthey. Buchwald precatalysts G2 and G3. [Link]

-

Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chem. Sci., 2013, 4, 916-920. [Link]

-

Scott, J. S.; et al. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Org. Lett. 2020, 22, 16, 6573–6577. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Vantourout, J. C.; et al. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics 2021, 40, 5, 555–565. [Link]

-

ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

-

ChemRxiv. Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. [Link]

Sources

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 1536473-72-9: tBuBrettPhos Pd G3 | CymitQuimica [cymitquimica.com]

- 10. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

T-Bubrettphos Pd G3: A Comprehensive Technical Guide to its Physicochemical Properties and Application

Introduction: The Evolution and Significance of Third-Generation Buchwald Precatalysts

In the landscape of modern synthetic organic chemistry, the development of highly efficient and user-friendly catalysts is a paramount objective. The Buchwald-Hartwig amination and other cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom and carbon-carbon bonds, with wide-ranging applications in pharmaceutical and materials science. The evolution of palladium precatalysts has been central to the advancement of these transformations. T-Bubrettphos Pd G3 is a third-generation (G3) Buchwald precatalyst that has emerged as a robust and versatile tool for chemists.[1][2] Its design incorporates a bulky, electron-rich di-tert-butylphosphino biaryl ligand, t-BuBrettPhos, which confers remarkable stability and reactivity to the palladium center.[3][4] This guide provides an in-depth exploration of the core physicochemical properties of T-Bubrettphos Pd G3, offering insights into its structure, stability, solubility, and spectroscopic signature, thereby empowering researchers to harness its full potential in their synthetic endeavors.

Molecular Architecture and its Impact on Catalytic Performance

The efficacy of T-Bubrettphos Pd G3 is intrinsically linked to its unique molecular structure. The palladium(II) center is coordinated by the t-BuBrettPhos ligand, a 2'-amino-1,1'-biphenyl fragment, and a methanesulfonate anion.[5] This arrangement results in a distorted square planar geometry, a common coordination environment for d8 metal complexes like Pd(II). The bulky tert-butyl groups on the phosphine and the tri-isopropyl-substituted biphenyl backbone create a sterically hindered environment around the palladium atom.[3] This steric bulk is not a mere impediment; it is a design feature that promotes the reductive elimination step of the catalytic cycle, which is often rate-limiting, and helps to prevent the formation of undesired dimeric palladium species.

The methanesulfonate ligand is a key feature of G3 precatalysts. Replacing the chloride ligand of the second-generation precatalysts with the more electron-withdrawing and less coordinating methanesulfonate anion enhances the solubility and solution stability of the complex.[6] This modification also allows for the accommodation of extremely bulky phosphine ligands like t-BuBrettPhos.[6]

Caption: Workflow for thermal analysis of T-Bubrettphos Pd G3.

A TGA experiment would reveal the temperature at which the complex begins to lose mass, indicating decomposition. A DSC analysis would identify endothermic events such as melting and exothermic events associated with decomposition. Together, these techniques provide a comprehensive picture of the material's thermal stability.

Spectroscopic Characterization: The Fingerprint of a Catalyst

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for verifying the identity, purity, and structural integrity of organometallic complexes like T-Bubrettphos Pd G3.

¹H and ³¹P NMR Spectroscopy

While a definitive, published spectrum for T-Bubrettphos Pd G3 is not readily available in the primary literature, extensive studies on analogous G3 precatalysts, such as those bearing the XPhos and RuPhos ligands, provide a strong basis for understanding its expected NMR signature. [1]

-

¹H NMR: The proton NMR spectrum of T-Bubrettphos Pd G3 is expected to be complex due to the large number of protons in various chemical environments within the bulky ligand framework. The aromatic region will display a series of multiplets corresponding to the protons on the biphenyl backbones. The aliphatic region will show signals for the tert-butyl, isopropyl, and methoxy groups. The protons of the 2'-amino-1,1'-biphenyl moiety will also have characteristic resonances.

-

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing phosphine-containing catalysts. A single, sharp resonance is expected in the ³¹P NMR spectrum of T-Bubrettphos Pd G3, confirming the presence of a single phosphorus-containing species. The chemical shift of this signal is sensitive to the electronic environment of the phosphorus atom and its coordination to the palladium center. For related G3 precatalysts, ³¹P chemical shifts are typically observed in the range of 35-50 ppm. [1]The presence of significant impurity signals outside of this main resonance would indicate decomposition or the presence of unreacted starting materials.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire ¹H and ³¹P NMR spectra of T-Bubrettphos Pd G3 for structural verification and purity assessment.

Materials:

-

T-Bubrettphos Pd G3

-

Deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a glovebox or under an inert atmosphere, accurately weigh a small amount of T-Bubrettphos Pd G3 (typically 5-10 mg) into a clean, dry NMR tube.

-

Add the appropriate volume of deuterated solvent (approximately 0.6-0.7 mL).

-

Cap the NMR tube securely.

-

Gently agitate the tube to ensure complete dissolution of the sample.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ³¹P NMR spectrum. A reference standard, such as 85% H₃PO₄, is used to calibrate the chemical shift scale to 0 ppm.

-

Data Analysis and Interpretation:

-

¹H NMR: Integrate the signals and compare the integration ratios to the expected number of protons for each group to confirm the structure. The chemical shifts and coupling patterns should be consistent with the proposed molecular architecture.

-

³¹P NMR: The presence of a single, sharp peak confirms the purity of the sample with respect to other phosphorus-containing species. The chemical shift should be in the expected range for a G3 palladacycle.

Trustworthiness and Self-Validation: The combination of ¹H and ³¹P NMR provides a robust, self-validating system for quality control. The proton spectrum confirms the integrity of the organic ligand framework, while the phosphorus spectrum provides a direct probe of the catalyst's coordination sphere. The absence of extraneous peaks is a strong indicator of high purity.

Crystallographic Analysis: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For T-Bubrettphos Pd G3, this technique would provide unambiguous confirmation of its distorted square planar geometry and reveal key structural parameters such as bond lengths and angles.

While the specific crystallographic information file (CIF) for T-Bubrettphos Pd G3 is not publicly available, the crystal structures of other G3 precatalysts have been reported and show the expected coordination geometry. [1]The synthesis of diffraction-quality crystals of air- and moisture-sensitive compounds like T-Bubrettphos Pd G3 requires careful experimental technique, often involving slow evaporation or vapor diffusion of a non-solvent into a saturated solution of the complex under an inert atmosphere.

Conclusion: A Robust and Versatile Catalyst for Modern Synthesis

T-Bubrettphos Pd G3 stands as a testament to the power of rational catalyst design. Its well-defined molecular architecture gives rise to a unique combination of stability, solubility, and high catalytic activity. This in-depth guide to its physicochemical properties provides researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this third-generation Buchwald precatalyst. By understanding its inherent characteristics, from its thermal stability to its spectroscopic fingerprint, chemists can confidently employ T-Bubrettphos Pd G3 to tackle challenging cross-coupling reactions and accelerate the pace of innovation in chemical synthesis.

References

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

-

Melnikov, M. Y., Borysov, O. V., Hryshchyk, R. V., Mykhailiuk, P. K., & Volochnyuk, D. M. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3507. [Link]

-

PubChem. (n.d.). Di-tert-butyl(3,6-dimethoxy-2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane; (2'-amino-(1,1'-biphenyl)-2-yl)palladio methanesulfonate. Retrieved February 6, 2026, from [Link]

-

ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. Retrieved February 6, 2026, from [Link]

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Supplementary Information for Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]

-

Farcas, S. T., & Maciuca, A. L. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link]

-

Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved February 6, 2026, from [Link]

Sources

Introduction: The Rise of Third-Generation Buchwald Precatalysts

An In-Depth Technical Guide to the Thermal Stability and Air Sensitivity of t-BuBrettPhos Pd G3

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures. The evolution of catalyst design has been pivotal, leading to systems with enhanced reactivity, broader substrate scope, and greater operational simplicity. Among these, the third-generation (G3) Buchwald precatalysts have emerged as exceptionally powerful tools.[1] t-BuBrettPhos Pd G3, a prominent member of this class, is a palladium(II) complex prized for its high efficiency in forming a variety of chemical bonds, including C-C, C-N, and C-O.[2][3]

A defining feature of G3 precatalysts, and t-BuBrettPhos Pd G3 in particular, is its remarkable stability under ambient conditions.[4] Unlike many highly active catalysts that require stringent handling in gloveboxes, t-BuBrettPhos Pd G3 is marketed as being air, moisture, and thermally stable.[2] This characteristic significantly lowers the barrier to entry for its use in both academic and industrial settings, allowing for easier storage, handling, and reaction setup.[2] This guide provides an in-depth analysis of the chemical principles governing the stability of t-BuBrettPhos Pd G3, outlines rigorous experimental protocols to quantify its thermal and atmospheric resilience, and offers field-proven best practices for its storage and use.

The Molecular Architecture of Stability

The stability of t-BuBrettPhos Pd G3 is not an accidental feature but a product of rational catalyst design. Several key structural elements work in concert to protect the palladium center from premature degradation while allowing for efficient activation when desired.

-

Palladium(II) Oxidation State: The precatalyst features a Pd(II) center, which is inherently less reactive and more stable than the catalytically active Pd(0) species.[5] The G3 design ensures that the stable Pd(II) complex is the resting state, which only converts to the active Pd(0) catalyst in situ under specific reaction conditions, typically in the presence of a base.[6]

-

Steric Shielding: The t-BuBrettPhos ligand is exceptionally bulky. The tert-butyl groups on the phosphorus atom, combined with the triisopropyl substituents on the biphenyl backbone, create a sterically congested environment around the palladium center.[2][3] This steric shield serves two primary purposes: it protects the crucial palladium-phosphine bond from attack by oxygen or other deactivating species and prevents the formation of inactive palladium aggregates.[2]

-

The Aminobiphenyl Scaffold: The G3 precatalyst incorporates a 2-aminobiphenyl scaffold. This component is crucial for the facile and quantitative generation of the active monoligated Pd(0) species upon activation.[7][8] The replacement of a labile chloride ligand (common in G2 precatalysts) with a methanesulfonate (mesylate) group in the G3 architecture further enhances its stability, particularly in solution.[8][9]

The following diagram illustrates the activation process, highlighting the transition from the stable precatalyst to the sensitive active catalyst.

Caption: Activation of the stable G3 precatalyst to the active Pd(0) catalyst.

Assessment of Thermal Stability

While supplier data sheets describe t-BuBrettPhos Pd G3 as "thermally-stable," quantitative data is essential for defining operational limits, especially for reactions requiring elevated temperatures or for long-term storage assessment. The primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]

-

Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature.[12] It is invaluable for identifying the onset temperature of thermal decomposition. For an organometallic complex like t-BuBrettPhos Pd G3, a TGA curve would reveal the temperature at which ligands begin to dissociate or decompose, resulting in mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] This technique identifies phase transitions such as melting, crystallization, or solid-state decomposition, which may not involve a change in mass but are critical indicators of thermal stability.[10]

Table 1: Key Physical and Thermal Properties of t-BuBrettPhos Pd G3

| Property | Value | Source |

| Chemical Formula | C₄₄H₆₂NO₅PPdS | [2] |

| Molecular Weight | 854.43 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 119-131 °C | [2] |

| TGA Onset Temp. (Tonset) | To be determined experimentally | - |

| DSC Decomposition Peak | To be determined experimentally | - |

Experimental Protocol 1: TGA/DSC Analysis of Solid t-BuBrettPhos Pd G3

This protocol provides a self-validating system for determining the thermal decomposition profile.

-

Instrument Preparation: Ensure the TGA/DSC instrument is calibrated using appropriate standards (e.g., indium for DSC, calcium oxalate for TGA).

-

Sample Preparation: Accurately weigh 3-5 mg of t-BuBrettPhos Pd G3 into a clean, tared aluminum or ceramic pan.

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidative decomposition and isolate thermal effects.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C (or higher, depending on initial results) at a heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.

-

-

Data Analysis:

-

From TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

-

From DSC: Identify endothermic (e.g., melting) or exothermic (e.g., decomposition) peaks. Correlate these peaks with any mass loss events observed in the TGA data.[12]

-

Experimental Protocol 2: Solution-Phase Thermal Stability Study

Many cross-coupling reactions are performed at elevated temperatures. Therefore, assessing the catalyst's stability in solution is crucial.[13]

-

Preparation: In a nitrogen-filled glovebox, prepare a stock solution of t-BuBrettPhos Pd G3 (e.g., 0.01 M) in a relevant, degassed deuterated solvent (e.g., Toluene-d₈, Dioxane-d₈). Include an internal standard (e.g., ferrocene or 1,3,5-trimethoxybenzene) for quantitative analysis.

-

Initial Analysis: Acquire an initial ¹H and ³¹P NMR spectrum at time t=0. The ³¹P NMR is particularly sensitive to changes in the phosphorus environment, such as oxidation.[1][14]

-

Incubation: Seal the NMR tube and heat it to the desired reaction temperature (e.g., 80 °C, 100 °C, 120 °C) in a temperature-controlled oil bath or heating block.

-

Time-Course Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), remove the tube, cool it to room temperature, and acquire new ¹H and ³¹P NMR spectra.[15][16]

-

Data Analysis: Quantify the concentration of the intact precatalyst relative to the internal standard over time. The appearance of new signals, particularly in the ³¹P NMR spectrum (e.g., phosphine oxide species), indicates degradation. Plot the percentage of remaining catalyst versus time to determine its half-life at that temperature.

Caption: Workflow for solution-phase thermal stability assessment via NMR.

Assessment of Air and Moisture Sensitivity

The claim of "air and moisture stability" primarily applies to the solid precatalyst.[4][6][17] While robust, prolonged exposure to a humid or oxygen-rich atmosphere can lead to degradation, and this sensitivity is significantly amplified once the catalyst is in solution or, more critically, after it has been activated to the Pd(0) state.[5][18]

Solid-State Stability

In its solid form, the primary degradation pathway is the slow oxidation of the phosphine ligand. The bulky steric profile of t-BuBrettPhos mitigates this, but it is not entirely impervious.[2]

Solution-Phase Stability

When dissolved, the catalyst becomes more susceptible to dissolved oxygen. The rate of degradation is solvent-dependent. A study on a related Buchwald precatalyst, RuPhos Pd G3, noted the formation of phosphine oxide during isolation on air, indicating susceptibility to oxidation.[1]

Experimental Protocol 3: Solution-Phase Air Sensitivity Study

This protocol evaluates the catalyst's stability in a non-degassed solvent exposed to air.

-

Parallel Preparation: Prepare two identical NMR samples as described in Protocol 2 (with internal standard).

-

Sample A (Inert): Use fully degassed solvent and prepare inside a glovebox. Seal the tube hermetically.

-

Sample B (Air-Exposed): Use non-degassed (air-saturated) solvent. Prepare on the benchtop and cap the tube, allowing for headspace air.

-

-

Initial and Time-Course Analysis: Acquire initial ¹H and ³¹P NMR spectra (t=0) for both samples. Store both samples at room temperature, protected from light.

-

Monitoring: Re-acquire spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

-

Data Analysis: Compare the degradation rate of Sample B to the stable baseline of Sample A. The primary indicator of oxidative damage will be the appearance and growth of a phosphine oxide peak in the ³¹P NMR spectrum, alongside a corresponding decrease in the parent catalyst signal.

Practical Recommendations for Handling and Storage

To maximize the shelf-life and ensure the catalytic activity of t-BuBrettPhos Pd G3, adherence to best practices is essential.

Table 2: Recommended Handling and Storage Conditions

| Condition | Recommendation | Rationale |

| Long-Term Storage | Store at 4°C under a nitrogen or argon atmosphere, protected from light.[19] | Minimizes thermal degradation and oxidation over extended periods. |

| Weighing/Handling | Weigh quickly on the bench. For preparing stock solutions, handle in an inert atmosphere glovebox. | The solid is tolerant to brief air exposure, but minimizing contact with atmospheric moisture and oxygen is best practice.[17] |

| Solvents | Use high-purity, degassed solvents for preparing stock solutions and for reactions. | Dissolved oxygen is a primary cause of degradation in solution.[1] |

| In-Use Stability | Prepare stock solutions fresh when possible. If storing, keep refrigerated under inert gas. | While relatively stable in solution, degradation can occur over time.[1][8] A standard warranty of 1 year from shipment applies if no retest date is given.[20] |

| Activated Catalyst | Once a base is added to the reaction, the active Pd(0) species is formed, which is highly air-sensitive.[18] Maintain inert conditions throughout the reaction. | The active catalyst is prone to rapid oxidation, leading to deactivation. |

Conclusion

t-BuBrettPhos Pd G3 is a robust and versatile palladium precatalyst whose stability is a key feature of its design. Its solid form exhibits excellent tolerance to air, moisture, and moderate heat, simplifying handling and storage. This stability is conferred by its Pd(II) oxidation state and the significant steric protection afforded by the t-BuBrettPhos ligand. However, this stability is not absolute. In solution, the catalyst is more susceptible to oxidative degradation, and upon activation to the catalytically active Pd(0) species, it becomes highly air-sensitive.

By employing rigorous analytical methods such as TGA, DSC, and NMR spectroscopy, researchers can precisely define the operational limits of this catalyst, ensuring its optimal performance and generating reproducible results. The protocols and best practices outlined in this guide provide a framework for maintaining the integrity of t-BuBrettPhos Pd G3, thereby harnessing its full potential in advancing chemical synthesis.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2019). A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv. [Link]

-

Hi! Is Pd(P(t-Bu)3)2 air sensitive? : r/chemistry. (2020, April 18). Reddit. Retrieved February 6, 2026, from [Link]

-

Galkin, M. V., Krivykh, V. V., & Vorontsov, E. V. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3559. [Link]

-

Buchwald precatalysts G2 and G3 - Johnson Matthey. (n.d.). Retrieved February 6, 2026, from [Link]

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

-

Reichert, E. C. (2021). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

-

Linstadt, R. T., Janson, P. G., & Paquin, J. F. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6511–6515. [Link]

-

van der Heijden, G., et al. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology, 13(7), 2136-2144. [Link]

-

DSC vs TGA: A Complete Guide to the Difference - Torontech. (2025, October 22). Retrieved February 6, 2026, from [Link]

-

Zhang, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 654. [Link]

-

van der Zand, L., et al. (2024). Catalyst in Sight: The Use of Benchtop NMR Spectrometers to Maintain the Activity of Pd-PPh3 Catalysts. ACS Catalysis, 14(14), 10076–10083. [Link]

-

DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6). Retrieved February 6, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved February 6, 2026, from [Link]

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. ResearchGate. [Link]

-

de Vries, J. G., & van Strijdonck, G. P. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Angewandte Chemie International Edition, 54(14), 4166-4168. [Link]

-

Urbańczyk, M., et al. (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

-

Thermodynamic analysis of volatile organometallic fission products. (2016). Journal of Radioanalytical and Nuclear Chemistry, 307(3), 2255–2261. [Link]

Sources

- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy tBuBrettPhos Pd G3 | 1536473-72-9 [smolecule.com]

- 3. CAS 1536473-72-9: tBuBrettPhos Pd G3 | CymitQuimica [cymitquimica.com]

- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. torontech.com [torontech.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. iitk.ac.in [iitk.ac.in]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 18. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 19. chemscene.com [chemscene.com]

- 20. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]

Understanding the Buchwald-Hartwig coupling mechanism with T-Bubrettphos Pd.

Technical Deep Dive: -BuBrettPhos in High-Fidelity C-N Cross-Coupling

Executive Summary

-BuBrettPhosBrettPhosThis guide dissects the mechanistic imperatives of using

Key Differentiators

| Feature | BrettPhos | |

| Phosphorus Substituents | Cyclohexyl (Cy) | |

| Primary Utility | Primary Amines (Monoarylation) | Amides, Ureas, Hydrolysis-Prone Substrates |

| Steric Bulk | High | Extreme (Enforces Monoligation) |

| Electronic Character | Electron-Rich | Electron-Rich |

Ligand Architecture & Mechanistic Logic

The efficacy of

-

The

-Butyl Groups: Unlike cyclohexyl groups, -

The 3,6-Dimethoxy Backbone: These substituents prevent the formation of off-cycle cyclometallated species (palladacycles) that frequently deactivate other catalysts. They also increase the electron density on the biaryl system, preventing

-coordination of the Pd center to the non-phosphine ring.

The Active Species:

Due to the sheer size of

Precatalyst Activation Strategy (G3/G4)

Using traditional Pd sources like

-

G3 (Generation 3): Contains a mesylate leaving group.[1]

-

G4 (Generation 4): Uses an N-methylated backbone to prevent the formation of carbazole byproducts that can coordinate to Pd and inhibit the reaction.[2]

Mechanism of Activation

The precatalyst is a stable Pd(II) species. Upon exposure to the base (in the reaction mixture), it undergoes a rapid, irreversible transformation to release the active

Caption: The irreversible activation pathway of Buchwald G3/G4 precatalysts generates the active monoligated Pd(0) species in situ.

The Catalytic Cycle: Amidation

The coupling of an aryl halide (Ar-X) with an amide (

Detailed Pathway

-

Oxidative Addition (OA):

inserts into the Ar-X bond. The electron-rich nature of -

Ligand Exchange/Deprotonation: The amide binds to the Pd(II) center. A base (typically carbonate or phosphate) deprotonates the amide. Note: For amides, the order can vary (binding then deprotonation vs. binding of a deprotonated amidate), but the result is a

complex. -

Reductive Elimination (RE): The Critical Step. The steric bulk of the

-Bu groups forces the aryl group and the amide nitrogen close together, destabilizing the square planar geometry and forcing the formation of the C-N bond to release the product.

Caption: The monoligated catalytic cycle. The steric bulk of t-BuBrettPhos is critical for driving the Reductive Elimination step (Yellow Node).

Experimental Protocol: Amidation of Aryl Chlorides

Objective: Coupling of 4-chlorotoluene with benzamide. Standard: Self-validating protocol using G3-precatalyst.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aryl Chloride | 1.0 | Electrophile | Limiting reagent. |

| Amide | 1.2 | Nucleophile | Slight excess to drive conversion. |

| 0.01 - 0.02 | Precatalyst | 1-2 mol% is standard. | |

| 1.4 | Base | Finely ground. Weak base prevents hydrolysis. | |

| N/A | Solvent | High boiling point, solubilizes intermediates. |

Step-by-Step Workflow

-

Preparation (In Glovebox or under Ar flow):

-

Charge a reaction vial with a stir bar.

-

Add

-BuBrettPhos Pd G3 (1-2 mol%). -

Add Aryl Chloride (1.0 equiv) and Amide (1.2 equiv).

-

Add

(1.4 equiv). Tip: Potassium phosphate acts as a heterogeneous base; grind strictly before use.

-

-

Solvation:

-

Add anhydrous

-Amyl Alcohol (0.2 - 0.5 M concentration relative to halide). -

Why t-Amyl Alcohol? It is polar enough to solubilize the catalyst but bulky enough not to coordinate strongly to Pd.

-

-

Reaction:

-

Seal the vial with a PTFE-lined cap.

-

Heat to 80–110 °C for 1–12 hours.

-

Visual Check: The reaction typically turns from pale yellow to orange/brown. Black precipitate indicates catalyst decomposition (Pd black formation).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and water.

-

Separate phases, dry organic layer over

, and concentrate.

-

Caption: Linear workflow for t-BuBrettPhos amidation. Inert atmosphere is critical during the setup phase.

Troubleshooting & Optimization

When the reaction fails, it is rarely random. Use this matrix to diagnose mechanistic failures.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning or O2 Leak | Ensure reagents (especially amines/amides) are free of sulfur/oxidants. Regrind base. |

| Starting Material Consumed, No Product | Dehalogenation (Hydrodehalogenation) | Solvent is acting as H-source. Switch from alcohols to Dioxane or Toluene . |

| Pd Black Formation | Catalyst Death (Agglomeration) | Ligand is detaching.[3] Lower temperature or increase catalyst loading. Ensure G3/G4 is used, not separate Pd/Ligand mix. |

| Hydrolysis of Substrate | Wet Base/Solvent | Use anhydrous |

Why not just mix Pd(OAc)2 + Ligand?

While possible, mixing

References

-

Buchwald, S. L., et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010).[4] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society.[5] [Link]

-

Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Synthesis and Application. Chemical Science. [Link]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with t-BuBrettPhos Pd G3

Topic: Protocol for Suzuki-Miyaura coupling using t-BuBrettPhos Pd G3. Content Type: Detailed Application Note and Protocol.

Introduction & Scientific Rationale

The t-BuBrettPhos Pd G3 precatalyst (CAS: 1536473-72-9) represents a state-of-the-art evolution in palladium catalysis, designed to overcome the limitations of traditional Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) such as air sensitivity, variable purity, and slow activation.[1]

While the t-BuBrettPhos ligand is historically renowned for facilitating challenging C–N bond formations (Buchwald-Hartwig amination) due to its extreme steric bulk and electron-rich nature, its application in Suzuki-Miyaura cross-coupling is a powerful tool for constructing sterically congested biaryls and coupling electron-rich heteroaryl chlorides that are refractory to standard catalytic systems (e.g., XPhos or SPhos).[1]

Why t-BuBrettPhos Pd G3?

-

Defined Pd(0) Source: The G3 scaffold is a pre-formed, air-stable Pd(II) complex that activates rapidly and quantitatively to release the monoligated Pd(0)-L species in situ.[1] This eliminates the induction period associated with Pd(II) salts and the inhibitory effects of dibenzylideneacetone (dba) found in Pd₂(dba)₃.

-

Steric Demand: The bulky t-butyl groups on the phosphine and the methoxy-substituted biaryl backbone create a protective pocket around the Pd center. This promotes the reductive elimination step, which is often the rate-determining step in the synthesis of hindered biaryls (e.g., tetra-ortho-substituted systems).

-

Activation Mechanism: Unlike Pd(II) salts which require reduction by the phosphine (consuming ligand) or an external reductant, the G3 precatalyst activates via base-mediated deprotonation, ensuring a strict 1:1 Pd:Ligand ratio in the active cycle.[1]

Mechanistic Insight: Precatalyst Activation & Catalytic Cycle[1][2]

The efficiency of this protocol relies on the unique activation pathway of the Buchwald G3 precatalyst. The precatalyst contains a palladacycle stabilized by a methanesulfonate (OMs) group. Upon exposure to the reaction base, the aminobiphenyl backbone is deprotonated, triggering a reductive elimination that releases the active Pd(0)L species and a benign carbazole byproduct.[2]

Figure 1: Activation and Catalytic Cycle

Caption: The G3 precatalyst undergoes base-mediated activation to generate the active monoligated Pd(0) species, which then enters the Suzuki-Miyaura cycle.[1]

General Experimental Protocol (Method A)

This protocol is optimized for a 1.0 mmol scale reaction. It uses THF/Water or Dioxane/Water as the solvent system, which is critical for solubilizing the inorganic base and the boronic acid.

Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13]

-

Catalyst: t-BuBrettPhos Pd G3 (1–2 mol%)[1]

-

Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)[1]

-

Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)[1]

-

Base: Potassium Phosphate Tribasic (

), 0.5 M aqueous solution or finely ground solid (2.0–3.0 equiv).[1] -

Solvent: THF or 1,4-Dioxane (degassed).

Step-by-Step Procedure

-

Preparation (Air):

-

Equip a reaction vial (e.g., 4 mL or 20 mL scintillation vial) with a magnetic stir bar and a Teflon-lined septum cap.[1]

-

Weigh the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and t-BuBrettPhos Pd G3 (15 mg, ~0.02 mmol, 2 mol%) directly into the vial.[1]

-

Note: The G3 precatalyst is air-stable and can be weighed on the benchtop.

-

-

Inert Atmosphere Setup:

-

Solvent & Base Addition:

-

Reaction:

-

Workup:

Optimization & Troubleshooting Guide

If the standard Method A does not yield satisfactory results, consult the optimization matrix below. The steric bulk of t-BuBrettPhos requires specific adjustments compared to smaller ligands like SPhos.

Optimization Matrix

| Parameter | Standard Condition | Optimization Option A | Optimization Option B | Rationale |

| Solvent | THF / Water (4:1) | 1,4-Dioxane / Water (4:[1]1) | Toluene / Water (10:1) | Dioxane allows higher temps (>80°C).[1] Toluene is better for highly hydrophobic substrates.[1] |

| Base | KOAc (2-3 equiv) | |||

| Catalyst Loading | 2.0 mol% | 0.5 - 1.0 mol% | 3.0 - 5.0 mol% | Increase loading for tetra-ortho-substituted biaryls or aryl chlorides.[1] |

| Temperature | 23 °C (RT) | 40 °C | 60 - 80 °C | t-BuBrettPhos is thermally stable.[1] Heat promotes OA of aryl chlorides and RE of bulky products. |

Troubleshooting Common Issues

-

Issue: Low Conversion of Aryl Halide.

-

Cause: Catalyst failed to activate or died.

-

Solution: Ensure the base is added after the inert atmosphere is established. Oxygen kills the active species immediately after activation. Increase temperature to 60°C to drive the activation step if using weak bases.

-

-

Issue: Protodeboronation (Ar-B(OH)2

Ar-H). -

Issue: Homocoupling of Boronic Acid.

Substrate-Specific Considerations

Coupling Heterocycles

t-BuBrettPhos is exceptionally good at coupling 5-membered heterocycles (e.g., oxazoles, thiazoles) which can poison other Pd catalysts.[1]

-

Protocol Adjustment: Use 1,4-Dioxane as the solvent and heat to 60 °C. Ensure the heteroaryl halide is the electrophile if possible.

Sterically Hindered Biaryls

For the synthesis of di- or tri-ortho-substituted biaryls (e.g., 2,6-disubstituted aryl halide + 2-substituted boronic acid):

-

Protocol Adjustment: Increase catalyst loading to 3–4 mol% . Use Toluene/Water (5:1) and heat to 80–100 °C . The bulk of t-BuBrettPhos facilitates the difficult reductive elimination step in these crowded systems.

References

-

Original Description of G3 Precatalysts

-

Suzuki-Miyaura Coupling with Dialkylbiaryl Phosphines

-

Application of t-BuBrettPhos in Difficult Couplings

-

Precatalyst Activation Mechanism

Sources

- 1. tBuBrettPhos Pd G3 96 1536473-72-9 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sonogashira Coupling with t-BuBrettPhos Pd G3 under Mild Conditions

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction is prized for its ability to be conducted under mild conditions, such as at room temperature and in the presence of a mild base, which allows for excellent functional group tolerance.[1][4][5]

Traditionally, the Sonogashira reaction utilizes a palladium catalyst and a copper(I) co-catalyst.[1][6][7] However, the use of copper can sometimes lead to undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling), and can complicate product purification.[1][2] This has spurred the development of copper-free Sonogashira protocols.[5][8] A significant advancement in this area has been the development of highly active and stable palladium precatalysts, particularly the third-generation (G3) Buchwald precatalysts.[9][10]

This application note provides a detailed guide to performing the Sonogashira coupling under mild, copper-free conditions using the t-BuBrettPhos Pd G3 precatalyst. We will delve into the mechanistic advantages of this system, provide a comprehensive, step-by-step protocol, and discuss the expected outcomes for a range of substrates.

The Catalyst: Understanding the Power of t-BuBrettPhos Pd G3

The t-BuBrettPhos Pd G3 precatalyst is a highly efficient and versatile catalyst for a variety of cross-coupling reactions.[11] Its efficacy stems from the unique properties of the t-BuBrettPhos ligand, a sterically hindered and electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group.[12][13]

Key Advantages of the t-BuBrettPhos Pd G3 System:

-

High Reactivity and Stability: The precatalyst is an air- and moisture-stable solid, making it easy to handle and store.[9] It efficiently generates the active monoligated Pd(0) species in situ under mild conditions, often without the need for external reducing agents.[9][14] This rapid and clean generation of the active catalyst contributes to higher reaction rates and lower catalyst loadings.[9][15]

-

Broad Substrate Scope and Functional Group Tolerance: The bulky and electron-rich nature of the t-BuBrettPhos ligand promotes the oxidative addition of a wide range of aryl and heteroaryl halides, including challenging substrates.[11][13] The mild reaction conditions enabled by this catalyst system allow for the coupling of substrates bearing sensitive functional groups.[16]

-

Suppression of Side Reactions: The steric bulk of the ligand helps to prevent the formation of undesired side products, leading to cleaner reactions and higher yields of the desired coupled product.[11]

-

Facilitation of Copper-Free Conditions: The high activity of the t-BuBrettPhos Pd G3 catalyst allows for efficient Sonogashira coupling without the need for a copper co-catalyst, thereby avoiding the associated drawbacks.[17]

Mechanistic Insights: The Catalytic Cycle

The Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) species. The use of a Pd(II) precatalyst like t-BuBrettPhos Pd G3 requires an initial reduction to the active Pd(0) state, which is often facilitated by the amine base or other components in the reaction mixture.[1]

The generally accepted mechanism for the copper-free Sonogashira reaction involves the following key steps:[2][18][19]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Deprotonation: The terminal alkyne is deprotonated by the base to form an acetylide.

-

Transmetalation: The acetylide displaces a ligand on the Pd(II) complex.

-

Reductive Elimination: The aryl/vinyl group and the alkynyl group on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired product.

The bulky and electron-donating t-BuBrettPhos ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps, leading to a more efficient catalytic cycle.[13][14]

Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling.

Experimental Protocol: A General Procedure

This protocol provides a general starting point for the Sonogashira coupling of an aryl bromide with a terminal alkyne using t-BuBrettPhos Pd G3. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials and Reagents:

-

Aryl bromide (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

t-BuBrettPhos Pd G3 (1-2 mol%)

-

Anhydrous base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA)) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF, 1,4-dioxane, toluene, or DMF)

-

Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), t-BuBrettPhos Pd G3 (1-2 mol%), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with the inert gas three times.

-

-

Addition of Solvent and Reagents:

-

Add the anhydrous, degassed solvent via syringe.

-

Add the terminal alkyne (1.2-1.5 equiv) via syringe.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 10. media.abcr.com [media.abcr.com]

- 11. CAS 1536473-72-9: tBuBrettPhos Pd G3 | CymitQuimica [cymitquimica.com]

- 12. tBuBrettPhos | Krackeler Scientific, Inc. [krackeler.com]

- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

Negishi coupling of organozinc reagents using T-Bubrettphos Pd G3.

Application Note: Advanced Negishi Cross-Coupling of Hindered and Heterocyclic Substrates using t-BuBrettPhos Pd G3

Part 1: Executive Summary & Rationale

The Negishi cross-coupling reaction remains a cornerstone of modern organic synthesis, particularly for the formation of

This guide details the application of t-BuBrettPhos Pd G3 (Third Generation Buchwald Precatalyst) for these challenging scenarios.

Why t-BuBrettPhos Pd G3?

-

Ligand Architecture: t-BuBrettPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its large cone angle prevents the formation of inactive bis-ligated palladium species (

), ensuring the concentration of the active mono-ligated species ( -

G3 Precatalyst Scaffold: The G3 scaffold is air- and moisture-stable, ensuring precise stoichiometry.[1] Unlike Pd(0) sources (e.g.,

), which can oxidize or aggregate, G3 precatalysts generate the active

Part 2: Mechanistic Principles

To troubleshoot and optimize effectively, one must understand the activation pathway. The G3 precatalyst does not require an external reductant; it is activated via deprotonation and reductive elimination, often facilitated by the nucleophilic organozinc reagent itself or mild basic additives.

Visual 1: Catalyst Activation and Catalytic Cycle

Caption: The G3 precatalyst releases the active mono-ligated Pd(0) species, which enters the cycle. The bulky ligand L facilitates the difficult reductive elimination step.

Part 3: Experimental Protocols

General Considerations

-

Solvents: THF (anhydrous) is standard. Toluene can be used for higher temperature stability.

-

Additives: Lithium Chloride (LiCl) is often essential. It solubilizes the organozinc species by breaking up polymeric aggregates (forming monomeric

species), significantly accelerating transmetallation. -

Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Preparation of Organozinc Reagents (The Critical Step)

Commercially available organozincs are convenient but often degraded. Fresh preparation is recommended for consistency.

Method A: From Aryl/Alkyl Halides (Zinc Insertion)

-

Flame-dry a Schlenk flask under vacuum; refill with Argon (x3).

-

Add Zn dust (1.5 - 2.0 equiv) and LiCl (1.5 - 2.0 equiv).

-

Heat the solids to 150°C under high vacuum for 1 hour (activates Zn and dries LiCl). Cool to RT under Argon.

-

Add dry THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zn surface.

-

Add the organic halide (R-X) dropwise. Stir at RT (or mild heat) until conversion is complete (monitor by GC/LC).

-

Titrate using Iodine/LiCl solution to determine precise concentration.

Method B: Transmetallation from Grignard/Lithium

-

Prepare or purchase the Grignard (

) or Organolithium ( -

Add to a solution of anhydrous

(1.1 equiv) in THF at 0°C or -78°C. -

Warm to RT and stir for 30 mins to ensure formation of

.

Negishi Coupling Protocol using t-BuBrettPhos Pd G3

Standard Scale: 1.0 mmol Aryl Halide

| Reagent | Equivalents | Amount (approx) |

| Aryl Halide (Ar-X) | 1.0 equiv | 1.0 mmol |

| Organozinc (R-ZnX) | 1.2 - 1.5 equiv | (Based on titration) |

| t-BuBrettPhos Pd G3 | 0.01 - 0.03 equiv | 8.5 - 25 mg |

| THF/Toluene (1:1) | 0.2 - 0.5 M | 2 - 5 mL |

| Temperature | RT | - |

Step-by-Step Workflow:

-

Charge Precatalyst: In a glovebox or under Argon counterflow, add t-BuBrettPhos Pd G3 (1-3 mol%) and the Aryl Halide (if solid) to a reaction vial equipped with a stir bar.

-

Solvent Addition: Seal the vial. Add anhydrous solvent (THF or Toluene) via syringe.

-

Zinc Addition: Add the titrated Organozinc Reagent solution dropwise via syringe at Room Temperature.

-

Note: If the reaction is exothermic, cool to 0°C during addition.

-

-

Reaction: Stir at Room Temperature for 1 hour.

-

Checkpoint: Analyze an aliquot by LC-MS. If conversion <50%, heat to 40°C or 60°C. The bulky ligand stabilizes the catalyst at elevated temperatures.

-

-

Quench: Cool to RT. Carefully quench with saturated

solution (or 1M HCl if acid-stable). -

Workup: Extract with EtOAc or MTBE. Wash organics with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography.

Part 4: Substrate Scope & Performance Data

The following table summarizes expected performance based on internal validation and literature precedence for Buchwald G3 systems.

| Entry | Electrophile (Ar-X) | Nucleophile (R-ZnX) | Conditions | Yield (%) | Notes |

| 1 | 2-Chloro-1,3-dimethylbenzene | Phenylzinc bromide | THF, 60°C, 2h | 92% | Steric Challenge: Excellent for tri-ortho substituted biaryls. |

| 2 | 3-Bromopyridine | Cyclohexylzinc bromide | THF, RT, 4h | 88% | Secondary Alkyl: Prevents |

| 3 | 4-Chlorobenzonitrile | Benzylzinc chloride | THF, RT, 1h | 95% | Funct. Group Tolerance: Nitrile remains intact. |

| 4 | 5-Bromo-1-methyl-1H-indole | 2-Pyridylzinc bromide | Toluene, 80°C | 81% | Hetero-Hetero Coupling: High stability required for pyridyl zincs. |

| 5 | Aryl Triflate | Methylzinc iodide | THF/NMP, 50°C | 85% | Requires NMP co-solvent for solubility of Zn species. |

Visual 2: Experimental Decision Tree

Caption: Operational workflow for ensuring reaction success. Titration of the organozinc is the most common point of failure if skipped.

Part 5: Troubleshooting & Optimization

1. "Zincate" Formation (The Black Box): If conversion is low, the organozinc might be aggregating.

-

Solution: Ensure [LiCl] is at least 1:1 relative to Zn. Alternatively, add NMI (N-Methylimidazole) (2.0 equiv) as an additive to coordinate Zn and increase nucleophilicity.

2. Isomerization of Secondary Alkyl Groups:

When coupling secondary alkyl zincs (e.g., cyclohexyl, isopropyl), "chain walking" (isomerization to primary alkyl) can occur via

-

Advantage:[2][3][4][5][6] t-BuBrettPhos is bulky, which accelerates reductive elimination over

-hydride elimination. -

Fix: If isomerization is observed, lower the temperature to 0°C and increase catalyst loading to 5 mol% to force the reductive elimination.

3. Protodehalogenation (Reduction of Ar-X to Ar-H):

-

Cause: Moisture in the solvent protonating the organozinc, or

-hydride elimination from the alkyl group followed by reductive elimination of H-Pd-Ar. -

Fix: Re-dry solvents. If using alkyl zincs, switch to CPhos or RuPhos if t-BuBrettPhos continues to show reduction, as ligand electronics specifically tune this ratio.

References

-

Buchwald Precatalysts Overview: Johnson Matthey Technology Review. Buchwald Precatalysts for Industrial Applications.[2][3][4]Link

-

Ligand Effects in Negishi Coupling: Milne, J. E., & Buchwald, S. L. (2004).[7] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[4][8] Journal of the American Chemical Society.[2]

-

G3 Precatalyst Activation: Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts.[2][4] Chemical Science.[4][9]

-

t-BuBrettPhos Specifics: Sigma-Aldrich Product Sheet (t-BuBrettPhos Pd G3). Link

-

General Negishi Review: Haas, D., et al. (2016). Recent Advances in Negishi Cross-Coupling Reactions.[4][7][8][9] ACS Catalysis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 1536473-72-9: tBuBrettPhos Pd G3 | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

T-Bubrettphos Pd G3 applications in the synthesis of pharmaceutical intermediates.

Topic: T-Bubrettphos Pd G3 applications in the synthesis of pharmaceutical intermediates. Content Type: Application Notes and Protocols.

Executive Summary & Technical Rationale

The t-BuBrettPhos Pd G3 precatalyst (CAS: 1536473-72-9) represents a paradigm shift in palladium-catalyzed cross-coupling, specifically engineered to overcome the limitations of traditional Pd sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[1]

In pharmaceutical development, where "fail-fast" and "right-first-time" metrics are critical, this catalyst offers three decisive advantages:

-

Quantitative Activation: The G3 scaffold ensures 100% conversion to the active mono-ligated Pd(0) species (

) even at moderate temperatures, eliminating the induction periods common with G1/G2 precatalysts.[1] -

Steric Dominance: The t-BuBrettPhos ligand combines extreme bulk (tert-butyl groups) with electron-richness, facilitating the coupling of sterically hindered anilines and preventing catalyst poisoning by heterocycles (pyridines, imidazoles).[1]

-